molecular formula C14H23BN2O2 B2445033 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine CAS No. 2096996-86-8

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Cat. No.: B2445033
CAS No.: 2096996-86-8
M. Wt: 262.16
InChI Key: SJJUTGAHPTUWCT-UHFFFAOYSA-N
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Description

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is an organic compound with the molecular formula C14H23BN2O2. It is a derivative of benzene and contains a boron atom within a dioxaborolane ring. This compound is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .

Preparation Methods

The synthesis of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and oxidizing agents (e.g., H2O2, NaBO3). The reaction conditions vary depending on the desired product and the specific reaction being performed [3][3].

Biological Activity

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is a synthetic compound characterized by its unique dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. The following sections provide an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 222.09 g/mol
  • CAS Number : 1047644-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group enhances its reactivity and specificity towards certain enzymes and receptors.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. It binds selectively to the inactive conformation of CDK6, impacting its activity and potentially leading to anti-cancer effects .
  • Interaction with Protein Targets : The dioxaborolane moiety may facilitate interactions with proteins involved in signaling pathways, enhancing the compound's efficacy in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

  • Case Study 1 : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .
  • Case Study 2 : A study reported that the compound effectively inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

The compound's biological profile extends beyond anticancer properties:

  • Antimicrobial Activity : Preliminary investigations indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerCytotoxicity in vitro
Tumor Growth InhibitionSignificant reduction
AntimicrobialEffective against bacteria

Research Findings

Research on this compound has yielded promising results:

  • Selectivity for CDK6 : Studies have shown that the compound selectively inhibits CDK6 over other kinases, which is crucial for minimizing side effects in cancer therapies .
  • Synthetic Approaches : Various synthetic routes have been explored to optimize yield and purity of the compound, enhancing its availability for biological testing .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are needed to fully establish its safety in clinical settings .

Properties

IUPAC Name

1-N,1-N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUTGAHPTUWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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